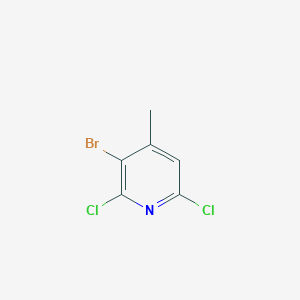

3-Bromo-2,6-dichloro-4-methylpyridine

Description

Properties

IUPAC Name |

3-bromo-2,6-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-2-4(8)10-6(9)5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIKWGBKSWHTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935951-83-9 | |

| Record name | 3-bromo-2,6-dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 3-Bromo-2,6-dichloro-4-methylpyridine

An In-Depth Technical Guide to the Predicted Chemical Properties and Reactivity of 3-Bromo-2,6-dichloro-4-methylpyridine

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct halogen atoms on the pyridine core, offering opportunities for selective and sequential functionalization. This guide provides a comprehensive overview of the predicted physicochemical properties, spectroscopic characteristics, and chemical reactivity of this compound. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer authoritative insights for researchers and drug development professionals. We will explore plausible synthetic strategies, detail its expected reactivity in key transformations such as palladium-catalyzed cross-coupling, and provide a validated, step-by-step protocol for a selective Suzuki-Miyaura reaction.

Compound Profile and Physicochemical Properties

This compound (C₆H₄BrCl₂N) is a substituted pyridine featuring a bromine atom at the 3-position, chlorine atoms at the 2- and 6-positions, and a methyl group at the 4-position. This substitution pattern creates a molecule rich in potential for synthetic diversification, crucial for constructing complex molecular architectures in medicinal chemistry and materials science. The differential reactivity of the C-Br versus C-Cl bonds is a key feature, allowing for regioselective modifications.

Predicted Physicochemical Data

Quantitative data for this specific compound is primarily based on computational models. The following table summarizes key predicted properties.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₄BrCl₂N | PubChem[1] |

| Molecular Weight | 238.89 g/mol | PubChem[1] |

| Monoisotopic Mass | 237.88315 Da | PubChem[1] |

| XlogP | 3.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets. One singlet, integrating to 3H, would correspond to the methyl group protons, likely appearing in the δ 2.3-2.6 ppm range. A second singlet, integrating to 1H, would correspond to the lone aromatic proton at the 5-position. Its chemical shift would be significantly downfield due to the anisotropic effects of the pyridine ring and the electron-withdrawing nature of the adjacent halogen substituents.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the unique electronic environment. The methyl carbon would appear upfield, while the five aromatic carbons would be observed in the typical aromatic region (δ 110-160 ppm).

-

Mass Spectrometry: The mass spectrum would be highly characteristic due to the isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting the various combinations of these isotopes, providing unambiguous confirmation of the elemental composition.[1]

Proposed Synthesis Pathway

A plausible synthesis of this compound would likely involve the direct bromination of the commercially available precursor, 2,6-dichloro-4-methylpyridine. Electrophilic aromatic substitution on pyridine rings is often challenging but can be achieved under forcing conditions or with the use of activating/directing groups. A direct bromination using bromine in the presence of a Lewis acid like AlCl₃ or oleum is a standard approach for halogenating pyridine rings.[2]

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for selective functionalization. The different halogens possess distinct reactivities, which can be exploited to perform sequential chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bonds in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference is the cornerstone of its synthetic utility. Under carefully controlled conditions (e.g., using a mild palladium catalyst, moderate temperatures), one can selectively couple a partner to the 3-position while leaving the two chloro groups untouched for subsequent reactions. This allows for a modular approach to building complex molecules.

Caption: Workflow for selective Suzuki cross-coupling at the C-Br position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. While less reactive than the C-Br bond in cross-coupling, these C-Cl bonds can be displaced by strong nucleophiles (e.g., alkoxides, amines) under appropriate conditions, typically requiring higher temperatures. This provides a secondary avenue for derivatization after the C-Br position has been functionalized.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a robust, self-validating method for the selective coupling of an arylboronic acid at the C-3 position. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3-Aryl-2,6-dichloro-4-methylpyridine via a selective Suzuki-Miyaura reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

-

Causality: The flask is flame-dried to remove any adsorbed water, which can interfere with the catalytic cycle. K₂CO₃ is the base required to form the active boronate species. An excess ensures the reaction goes to completion.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.

-

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. Bubble the inert gas through the solvent mixture for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Causality: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen. The catalyst is added last to minimize its exposure to any residual air.

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

-

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Causality: MgSO₄ is a neutral drying agent that efficiently removes residual water. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

-

Safety and Handling

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[3][4][5] May be harmful if swallowed or inhaled.[4][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[5][7]

-

Handling: Avoid creating dust or aerosols. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Conclusion

This compound represents a potent and versatile chemical intermediate for advanced organic synthesis. Although specific experimental characterization is sparse, its reactivity can be confidently predicted based on established chemical principles. The strategic arrangement of its three halogen atoms, particularly the enhanced reactivity of the C-Br bond, allows for selective and sequential cross-coupling reactions. This makes it an ideal scaffold for building molecular complexity, offering significant value to researchers in the fields of drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are designed to empower scientists to effectively and safely utilize this promising building block in their research endeavors.

References

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91759511, this compound. PubChem.

- ECHEMI. (n.d.). 3-Bromo-2-chloro-4-methylpyridine SDS, 55404-31-4 Safety Data Sheets.

- Spectrum Chemical. (2011, May 20). Material Safety Data Sheet: 4-BROMOTOLUENE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. PubChem.

- TCI Chemicals. (2025, August 5). Safety Data Sheet: 2,6-Dichloro-3-cyano-4-methylpyridine.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine.

- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: 5-Bromo-6-chloro-2-picoline.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine CAS#: 3430-22-6.

Sources

- 1. PubChemLite - this compound (C6H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 2. 3-Bromo-4-methylpyridine CAS#: 3430-22-6 [m.chemicalbook.com]

- 3. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Technical Deep Dive: Reactivity & Functionalization of Bromo-Dichloro-Methylpyridines

Topic: Reactivity profile of bromo-dichloro-methylpyridine intermediates Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Bromo-dichloro-methylpyridines represent a class of densely functionalized heteroaromatic scaffolds critical to the synthesis of next-generation agrochemicals (e.g., auxinic herbicides like Fluroxypyr analogs) and type-II kinase inhibitors. Their utility lies in the orthogonal reactivity of their substituents: a pyridine nitrogen capable of directing metallation, a methyl group susceptible to lateral oxidation, and multiple halogens (Br, Cl) with distinct bond dissociation energies (BDE) and electronic environments.

This guide provides a mechanistic analysis of these intermediates, focusing on the competition between Nucleophilic Aromatic Substitution (

Electronic Landscape & Reactivity Hierarchy

The reactivity of bromo-dichloro-methylpyridines is governed by the superposition of inductive effects (-I) and resonance effects (+R) relative to the pyridine nitrogen.

The Reactivity Matrix

In a representative scaffold, such as 3-bromo-2,5-dichloro-6-methylpyridine , three distinct electrophilic sites compete. Understanding their hierarchy is the first step in experimental design.

-

C2-Cl (

-position): Highly activated for -

C3-Br (

-position): The "softest" electrophile. It possesses the weakest carbon-halogen bond, making it the primary site for oxidative addition with Pd(0) catalysts. It is generally inert to -

C5-Cl (

-position): Electronically similar to C3 but sterically influenced by the C6-Methyl group. Usually the last site to be functionalized. -

C6-Methyl: A latent nucleophile (via deprotonation) or electrophile (via radical bromination).

Visualization: Regioselectivity Decision Tree

The following diagram outlines the decision logic for selecting reaction conditions based on the desired site of functionalization.

Figure 1: Decision matrix for selective functionalization of bromo-dichloro-methylpyridines based on electronic activation and bond strength.

Chemoselectivity in Metal-Catalyzed Cross-Couplings[2]

The primary challenge in coupling polyhalogenated pyridines is preventing "scrambling" (reaction at the wrong halogen).

The C-Br vs. C-Cl Dichotomy

Standard oxidative addition rates follow the bond strength:

Critical Insight: If C2-functionalization is required via coupling (not

Data Summary: Catalyst Systems for Selectivity

The following table summarizes conditions to achieve specific regiochemical outcomes.

| Target Site | Leaving Group | Catalyst System | Ligand Class | Temp (°C) | Selectivity Ratio |

| C3 (Beta) | -Br | Phosphine (Standard) | 60-80 | >99:1 (vs Cl) | |

| C2 (Alpha) | -Cl | Bulky Phosphine (e.g., XPhos) | 100+ | Moderate* | |

| C2 (Alpha) | -Cl | N-Heterocyclic Carbene (NHC) | 80 | High (Steric control) |

*Note: C2 coupling is difficult if C3-Br is still present. Standard workflow dictates reacting the Br first.

Nucleophilic Aromatic Substitution ( )

While Pd-coupling favors bromine,

Mechanism & Regiocontrol

In 2,3-dichloro-5-bromo-6-methylpyridine, the C2-Cl is the most electrophilic site. The nitrogen atom stabilizes the negative charge in the intermediate Meisenheimer complex. The C3-Br and C5-Cl are virtually inert to

Steric Warning: The C6-methyl group exerts steric pressure on the C5 position, further deactivating it, but has minimal effect on the C2 position.

The Halogen Dance: A Hidden Variable

Researchers must be vigilant regarding the Halogen Dance (HD) reaction when subjecting these scaffolds to lithiation (e.g., for halogen-metal exchange).

The Mechanism

Treatment of bromo-chloropyridines with Lithium Diisopropylamide (LDA) at temperatures above -78°C often leads to the migration of the bromine atom to a more stable position (often C4 or C6), driven by the thermodynamic stability of the resulting lithiated species.

Protocol Control:

-

Kinetic Control: -78°C, rapid addition of electrophile = Trapping of kinetic anion (usually ortho to halogen).

-

Thermodynamic Control: Warm to -20°C or 0°C = Halogen migration occurs.

Figure 2: The Halogen Dance mechanism showing the shift from kinetic to thermodynamic lithiated intermediates.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C3-Br

Objective: Functionalize the C3-position while retaining the C2/C5-chlorines for later steps.

Reagents:

-

Substrate: 3-bromo-2,5-dichloro-6-methylpyridine (1.0 eq)

-

Boronic Acid: Aryl-B(OH)2 (1.1 eq)

-

Catalyst:

(3 mol%) -

Base:

(2.0 eq, 2M aqueous) -

Solvent: 1,4-Dioxane

Workflow:

-

Deoxygenation: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with

(3 cycles). Causality: Pd(0) is oxygen-sensitive; failure here leads to homocoupling of the boronic acid. -

Solvation: Add sparged 1,4-dioxane and aqueous base.

-

Reaction: Heat to 60°C. Monitor via HPLC/TLC every 30 mins.

-

Checkpoint: The reaction should be complete < 2 hours. Extended heating may activate the C2-Cl.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Validation:

NMR should show loss of the C3 signal and retention of the methyl singlet and C4 proton.

Protocol B: Displacement of C2-Cl

Objective: Introduce an ether linkage at C2 (e.g., for Fluroxypyr-type synthesis).

Reagents:

-

Substrate: 3-bromo-2,5-dichloro-6-methylpyridine

-

Nucleophile: Potassium glycolate (or alcohol + NaH)

-

Solvent: DMF or NMP (Anhydrous)

Workflow:

-

Activation: Dissolve nucleophile in dry DMF at 0°C.

-

Addition: Add substrate solution dropwise. Causality: Exothermic reaction; temperature control prevents double-substitution.

-

Progression: Allow to warm to RT. Stir for 4-6 hours.

-

Quench: Pour into ice water. Precipitate is usually the product.

-

Purification: Recrystallization from EtOH usually suffices due to the high polarity difference between product and starting material.

References

-

BenchChem. (2025).[1][2][3] Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines. Retrieved from

-

Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics. Wikipedia/Vertex Source 1.1. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. Retrieved from

-

Vapourtec. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 3-Bromo-2-chloro-6-methylpyridine.[4] Retrieved from

Sources

An In-depth Technical Guide on the Electronic Effects of Substituents in 3-Bromo-2,6-dichloro-4-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the electronic properties of 3-Bromo-2,6-dichloro-4-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. We will dissect the interplay of inductive and resonance effects from the bromo, chloro, and methyl substituents to provide a cohesive understanding of the molecule's reactivity and spectroscopic characteristics. This document aims to equip researchers with the foundational knowledge to strategically utilize this compound in the synthesis of novel chemical entities.

Introduction: The Pyridine Scaffold in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in organic and medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their prevalence is due in part to the nitrogen heteroatom, which modulates the electronic properties of the aromatic ring, influencing factors like solubility, metabolic stability, and target engagement.[2][3] Understanding how substituents alter the electronic landscape of the pyridine ring is therefore paramount for rational drug design.[3] This guide focuses on the specific electronic contributions of the bromo, chloro, and methyl groups in this compound.

Fundamental Electronic Effects: A Primer

Substituents on an aromatic ring exert their influence through two primary mechanisms:

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density through σ-bonds (-I), while electron-donating groups (EDGs) push electron density (+I).[4][5]

-

Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It requires the substituent to have lone pairs or π-bonds that can participate in conjugation.[4][5]

The overall electronic influence of a substituent is a combination of these two effects, which can either reinforce or oppose each other.[6]

Dissecting the Substituent Effects in this compound

The electronic character of this compound is defined by the cumulative effects of its four substituents.

The Halogens: Bromo and Chloro Groups

Both bromine and chlorine are highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I).[4] However, they also possess lone pairs that can be donated into the pyridine π-system, leading to a weaker, electron-donating resonance effect (+M). For halogens, the inductive effect is dominant, making them net electron-withdrawing groups and deactivators of the ring towards electrophilic substitution.[6][7]

-

2,6-Dichloro Substituents: Positioned at the carbons alpha to the nitrogen, these chlorine atoms exert a potent -I effect, significantly decreasing the electron density of the pyridine ring.

-

3-Bromo Substituent: The bromine atom at the 3-position also contributes a strong -I effect, further reducing the ring's electron density.

The 4-Methyl Group

The methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and also donates electron density through hyperconjugation, a type of resonance involving the overlap of C-H σ-bonds with the ring's π-system.[4][8] This electron donation partially counteracts the strong withdrawing effects of the halogens.

The following diagram illustrates the primary electronic forces within the molecule:

Caption: A standard workflow for the computational analysis of molecular electronic properties.

Key Computational Outputs:

-

Natural Bond Orbital (NBO) Analysis: Quantifies atomic charges, providing a numerical picture of electron distribution.

-

Molecular Electrostatic Potential (MEP) Map: Visually identifies electron-rich and electron-poor regions of the molecule.

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity. [3][9]

Synthetic Applications in Drug Development

The unique electronic features of this compound make it a valuable intermediate in the synthesis of complex molecules. [10]Its predisposition to SNAr reactions allows for the controlled introduction of various functional groups, a key step in building libraries of potential drug candidates.

Protocol: Nucleophilic Aromatic Substitution with a Generic Amine

This protocol outlines a general procedure for the substitution of a chloro group.

Methodology:

-

Reagents and Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO). Add the desired amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Conclusion

A thorough understanding of the electronic effects within this compound is essential for its effective application in research and development. The dominant electron-withdrawing character of the three halogen substituents, tempered by the electron-donating methyl group, creates a unique electronic environment that favors nucleophilic aromatic substitution. This knowledge enables medicinal chemists to strategically design and synthesize novel compounds with tailored biological activities.

References

- A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines - Benchchem. (n.d.).

- Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

- Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics, 21(3), 415-419.

- Deady, L. W., & Shanks, R. A. (1972). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 78-81.

- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025, August 6). ResearchGate.

- Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... (n.d.). ResearchGate.

- Sinko, G., & Amidon, G. L. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. Molecular Pharmaceutics, 3(6), 725-734.

- Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (n.d.).

- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.

- Bryant, J. R., Evanseck, J. D., & Chung, L. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(29), 5846-5854.

- Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47, 107-109.

- Buy 3-Bromo-2,5-dichloro-4-methylpyridine | 1820683-17-7. (2024, April 14). Smolecule.

- Legon, A. C. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7561.

- Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Chemistry Steps.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI.

- 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. (2025, August 10). ResearchGate.

- This compound (C6H4BrCl2N). (n.d.). PubChemLite.

- Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. (2026, January 24).

- Effects of Substituents | PDF | Physical Chemistry. (n.d.). Scribd.

- resonance and induction tutorial. (n.d.).

- 3-Bromo-2-methylpyridine synthesis. (n.d.). ChemicalBook.

- 3-Bromo-4-methylpyridine 96 3430-22-6. (n.d.). Sigma-Aldrich.

- Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯. (2023, July 13).

- Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. (2019, June 5). PMC - PubMed Central.

- Does Cl- Have more -I effect or +M effect ( Resonance effect)? (2020, June 17). Chemistry Stack Exchange.

- 4-Methylpyridine(108-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2b. 300 MHz. (n.d.). UCI Department of Chemistry.

- (PDF) Electronic Effects in 4-Substituted. (2012, March 12). Amanote Research.

- 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. (n.d.). PubChem.

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

- 9. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

Methodological & Application

Nucleophilic aromatic substitution of 3-Bromo-2,6-dichloro-4-methylpyridine

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 3-Bromo-2,6-dichloro-4-methylpyridine[1]

Executive Summary

This Application Note provides a comprehensive technical guide for the functionalization of This compound (CAS: 55404-31-4) . This scaffold is a "privileged structure" in medicinal chemistry, widely used in the synthesis of kinase inhibitors and agrochemicals due to its dense functionalization potential.

The core challenge in utilizing this intermediate is controlling regioselectivity . With two electrophilic sites (C2-Cl and C6-Cl) and a potentially reactive C3-Br handle, successful derivatization requires precise kinetic control.[1] This guide details protocols to achieve high-fidelity C6-selective substitution , explains the mechanistic basis for this selectivity, and provides self-validating analytical methods.

Structural Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic and steric landscape of the substrate.

Electronic vs. Steric Competition

The pyridine ring is electron-deficient, activated for

-

Activation: The C2 and C6 positions are

to the nitrogen, making them highly electrophilic (stabilization of the Meisenheimer intermediate). -

Deactivation: The C4-methyl group is weakly electron-donating, slightly raising the LUMO energy compared to the des-methyl analog, but the ring remains reactive due to the three halogens.

-

Differentiation (The Key):

Reaction Pathway Visualization[1]

Figure 1: Kinetic pathway demonstrating the energetic preference for C6 substitution due to steric hindrance at C2.

Experimental Protocols

Critical Parameters & Safety

-

Solvent Selection: Polar aprotic solvents (DMF, NMP, DMSO) accelerate

. For strictly regioselective mono-substitution, less polar solvents (EtOH, iPrOH, Toluene) are preferred to moderate reactivity and prevent bis-substitution. -

Stoichiometry: Use 1.05 - 1.1 equivalents of nucleophile. Excess nucleophile leads to C2/C6 bis-substitution.[1]

-

Safety: The substrate is a skin and respiratory irritant.[1] All operations must be performed in a fume hood.[1]

Protocol A: Regioselective C6-Amination (General Procedure)

Target: Mono-substitution at the less hindered C6 position.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Morpholine (1.1 equiv) [Representative secondary amine][1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: Ethanol (Absolute) or Isopropanol [0.2 M concentration]

Step-by-Step:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add the substrate and alcohol solvent. Stir until dissolved.

-

Add Base: Add DIPEA via syringe.

-

Add Nucleophile: Add Morpholine dropwise at Room Temperature (RT).[1]

-

Note: If the reaction is highly exothermic (rare for this substrate), cool to 0°C during addition.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) .

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The C6-isomer usually elutes before the C2-isomer (if present) due to slight polarity differences, though this varies by amine.

Protocol B: Sequential Bis-Substitution (C6 then C2)

Target: Hetero-functionalization (Different amines at C6 and C2).[1]

Concept: Introduce the first amine at C6 (Protocol A), then use forcing conditions to displace the sterically hindered C2-Cl.

Step-by-Step:

Analytical Validation (Self-Validating System)[1]

How do you prove the nucleophile attacked C6 and not C2?

| Method | Observation for C6-Substitution (Major) | Observation for C2-Substitution (Minor) |

| 1H NMR (NOE) | Key Diagnostic: Irradiating the incoming amine protons will show an NOE enhancement of the C5-H (aromatic singlet).[1] | Irradiating amine protons shows NO enhancement of aromatic protons (too far).[1] Might show NOE to C4-Methyl.[1] |

| 1H NMR (Shift) | The C5-H singlet usually shifts upfield significantly due to the shielding effect of the adjacent amine. | The C5-H singlet shifts less significantly as the amine is distal (at C2). |

| 13C NMR | C6 carbon signal shifts significantly upfield (~10-20 ppm) relative to SM.[1] | C2 carbon signal shifts. |

| X-Ray | Definitive proof (requires single crystal).[1] | Definitive proof. |

NOE Logic Diagram

Figure 2: Nuclear Overhauser Effect (NOE) strategy for structural assignment.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Solvent too non-polar; Temperature too low.[1] | Switch from EtOH to DMF or DMSO.[1] Increase Temp to 100°C. |

| Bis-Substitution | Excess nucleophile; Reaction time too long.[1] | Strictly limit nucleophile to 1.05 eq. Stop reaction immediately upon consumption of SM.[1] |

| Regio-isomer Mix | Nucleophile is small (e.g., MeNH2, NaOMe). | Small nucleophiles are less sensitive to sterics.[1] Lower temperature (-10°C to 0°C) to enhance kinetic selectivity.[1] |

| Hydrolysis (OH product) | Wet solvent/hygroscopic base.[1] | Use anhydrous solvents.[1] Store bases in desiccator. |

References

-

Regioselectivity in 2,6-dichloropyridines

-

Organic & Biomolecular Chemistry, "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides...", 2013.[1] (Discusses steric direction of nucleophiles away from bulky C3 substituents).

-

-

General

Mechanism on Heterocycles:- Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism", 2018.

-

Compound Data (this compound)

- PubChem, CID 40425119 (Isomer Analog)

-

[1]

-

Patent Literature (Synthesis of similar kinase inhibitors)

Sources

- 1. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 4. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Preparation of agrochemical intermediates from halogenated pyridines

Application Note: Advanced Synthesis of Agrochemical Intermediates from Halogenated Pyridines

Executive Summary

Halogenated pyridines are the structural backbone of modern agrochemistry, serving as the scaffold for neonicotinoid insecticides (e.g., Imidacloprid), pyridine-carboxylate herbicides (e.g., Clopyralid), and succinate dehydrogenase inhibitor (SDHI) fungicides. Their utility stems from the ability to modulate lipophilicity and metabolic stability via halogen substitution.

However, the electron-deficient nature of the pyridine ring creates unique synthetic challenges, particularly regarding regioselectivity in Nucleophilic Aromatic Substitution (

Strategic Overview: Chemo- and Regioselectivity

The reactivity of halogenated pyridines is dictated by the inductive and mesomeric effects of the ring nitrogen.

-

Nucleophilic Attack (

): Favored at C2 and C4 positions due to stabilization of the Meisenheimer complex by the ring nitrogen. -

Electrophilic Attack (

): Favored at C3, but generally sluggish without activating groups. -

Metallation/Coupling: Halogens at C2 are generally more reactive in oxidative addition than those at C3, but the basic nitrogen can coordinate to Pd/Ni catalysts, quenching reactivity ("catalyst poisoning").

Visualizing Reactivity

The following diagram illustrates the reactivity landscape of a generic 2,3,5-trihalopyridine, a common motif in agrochemical synthesis.

Figure 1: Reactivity profile of poly-halogenated pyridines. Note the distinct electronic bias favoring C2 substitution.

Protocol A: Regioselective for Ether Linkages

Application: Synthesis of pyridyl-ether herbicides (e.g., Pyriproxyfen analogs). Challenge: In 2,3-dichloropyridine, directing substitution exclusively to the C2 position while preventing bis-substitution.

Materials

-

Substrate: 2,3-Dichloropyridine (1.0 equiv)

-

Nucleophile: 4-Phenoxyphenol (or relevant alcohol) (1.05 equiv)

-

Base: Potassium Carbonate (

), anhydrous, micronized (1.2 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or NMP (anhydrous)

-

Catalyst (Optional): 18-Crown-6 (0.05 equiv) for rate acceleration

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel equipped with a mechanical stirrer and nitrogen inlet with 4-phenoxyphenol and DMF (5 mL/g substrate).

-

Deprotonation: Add

in a single portion. Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Note: Gas evolution ( -

Addition: Add 2,3-dichloropyridine dropwise to the mixture.

-

Expert Insight: Although C2 is more reactive, rapid addition can lead to local excesses and minor C3 substitution or bis-substitution. Slow addition favors the kinetic C2 product.

-

-

Reaction: Heat the mixture to 80°C . Monitor by HPLC every hour.

-

Endpoint: Reaction is complete when starting material is <1%.

-

-

Workup: Cool to room temperature. Pour into ice-water (10x reaction volume). The product typically precipitates.

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and brine. Recrystallize from Heptane/IPA.

Validation Criteria:

-

Regioselectivity: >98:2 (C2:C3 isomer ratio) determined by

-NMR. The C2-substituted product will show a characteristic shift in the C3-proton doublet.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl fungicides (e.g., Boscalid intermediates). Challenge: The pyridine nitrogen can displace phosphine ligands on Palladium, deactivating the catalyst.

Workflow Diagram

Figure 2: Optimized workflow for Pd-catalyzed coupling of nitrogen heterocycles.

Protocol

-

Solvent System: Use 1,4-Dioxane/Water (4:1 ratio). The water is crucial for dissolving the inorganic base and facilitating the transmetallation step.

-

Degassing (Critical): Sparge the solvent mixture with Argon for 30 minutes before adding the catalyst. Oxygen is the primary cause of catalyst death in these systems.

-

Catalyst Selection: Use Pd(dppf)Cl2·DCM (2-3 mol%).

-

Why? The bidentate dppf ligand creates a large bite angle and is tightly bound, preventing the pyridine nitrogen from displacing it.

-

-

Reaction: Add 2-chloro-5-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv). Heat to 90°C for 4-6 hours. -

Scavenging: After standard extraction, treat the organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours to remove residual Pd (required for regulatory compliance in late-stage intermediates).

Protocol C: Fluorination via Halex Reaction

Application: Converting chloropyridines to fluoropyridines (e.g., for Diflufenican precursors).

Challenge: High lattice energy of KF makes it insoluble in organic solvents; reaction requires high temperatures (

Phase-Transfer Catalyzed Protocol

-

Drying: All reagents must be strictly anhydrous. Dry KF in a vacuum oven at 150°C for 24 hours before use.

-

Mixture: Combine Pentachloropyridine (or substrate) with Spray-dried KF (2.0 equiv) in Sulfolane or DMSO.

-

Catalyst: Add Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (5 mol%).

-

Conditions: Heat to 140°C.

-

Note: Without the catalyst, this reaction requires 200°C+. The catalyst preserves the substrate integrity.

-

-

Distillation: Fluorinated pyridines are often volatile. Isolate the product directly from the reaction mixture via vacuum distillation to avoid aqueous workup (which can be difficult with dipolar aprotic solvents).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield ( | Hydrolysis of substrate by wet solvent. | Ensure DMF/DMSO is water content <0.05%. Use molecular sieves. |

| Regio-isomer mix | Temperature too high during addition. | Cool reaction to 0°C during nucleophile addition, then ramp slowly. |

| Catalyst "Blacking out" | Pd precipitation due to ligand displacement. | Switch to Buchwald precatalysts (e.g., XPhos Pd G3) or increase ligand:Pd ratio to 2:1. |

| Incomplete Halex | "Wet" Fluoride source. | Re-dry KF. Add azeotropic drying step (Toluene) before adding substrate. |

References

-

Ningbo Inno Pharmchem. (2025). The Chemistry of Crop Protection: Synthesis and Importance of 2-Chloro-5-chloromethylpyridine. Link

-

BenchChem. (2025).[6] 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. Link

-

WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

-

Almond-Thynne, J., et al. (2016).[7] Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Link

-

Sun, H., & DiMagno, S. G. (2006). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. J. Am. Chem. Soc. Link

-

Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Link

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. researchgate.net [researchgate.net]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2,6-dichloro-4-methylpyridine

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 3-Bromo-2,6-dichloro-4-methylpyridine .

This compound presents unique challenges due to the electron-deficient nature of the pyridine ring (flanked by two chlorine atoms) and the structural similarity to its precursor (2,6-dichloro-4-methylpyridine). Standard acid-base extractions often fail here due to the suppressed basicity of the nitrogen.

Ticket ID: PUR-3B-DCM-PYR Status: Active Assigned Specialist: Senior Process Chemist Scope: Isolation, Crystallization, and Chromatography Protocols

Diagnostic Decision Matrix

Before selecting a protocol, identify the physical state of your crude material and your primary impurity profile.

Figure 1: Decision tree for selecting the optimal purification workflow based on crude material state.

Critical Chemical Behavior (Read Before Proceeding)

-

Basicity Warning: Unlike simple pyridines, this molecule is non-basic due to the steric and electronic effects of the 2,6-dichloro substitution.

-

Consequence:Do not attempt acid-base extraction (e.g., washing with 1M HCl to pull the product into water). The pyridinium salt will not form stably in aqueous media, and you will lose product in the organic layer or create an emulsion.

-

-

Thermal Stability: The C-Br bond at position 3 is moderately stable, but prolonged heating above 120°C can induce darkening (de-bromination or polymerization).

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Toluene.

-

Moderate Solubility: Hot Ethanol, Hot Methanol, Hexane.

-

Low Solubility: Water, Cold Alcohols.

-

Purification Protocols

Protocol A: Fractional Recrystallization (Recommended)

Best for: Removing unreacted starting material (2,6-dichloro-4-methylpyridine) from the brominated product.

The Challenge: The starting material and product have similar polarities. However, the bromine atom disrupts the crystal lattice packing, often making the product more soluble in polar protic solvents than the highly symmetric starting material.

Solvent System: Methanol (MeOH) and Water.[1]

| Step | Action | Technical Note |

| 1 | Dissolve crude solid in boiling Methanol (5 mL per gram). | If insoluble black specks remain, filter hot through a glass frit. |

| 2 | Remove from heat. Add hot water dropwise until persistent turbidity (cloudiness) appears. | Ratio is typically 4:1 to 3:1 (MeOH:Water). |

| 3 | Add a few drops of MeOH to clear the solution. | Creates a saturated metastable solution. |

| 4 | Slow Cool: Wrap flask in foil/towel and let stand at RT for 4 hours. | Rapid cooling traps the starting material inside the crystal lattice. |

| 5 | Refrigerate: Move to 4°C for 12 hours. | |

| 6 | Filter and wash with cold 50% MeOH/Water. | The starting material often stays in the mother liquor or crystallizes in a distinct second crop. |

Troubleshooting "Oiling Out": If the product separates as an oil droplet at the bottom instead of crystals:

-

Add a seed crystal (if available) or scratch the glass wall.

-

Switch Solvent: Try Hexane/Ethyl Acetate .[4] Dissolve in minimum hot Hexane, add EtOAc dropwise to clear, then cool.

Protocol B: Silica Gel Chromatography

Best for: Oily crude mixtures or separating multi-brominated byproducts.

Stationary Phase: Standard Silica Gel (40-63 µm). Note: Amine-functionalized silica is NOT required due to low basicity.

Eluent Strategy: The polarity difference between the chloro-precursor and the bromo-product is small (Rf difference < 0.1). You must use a shallow gradient.

-

Pack: Hexane (100%).

-

Load: Dissolve crude in minimum Toluene or DCM (avoid EtOAc for loading).

-

Gradient:

-

0-5% EtOAc in Hexane (5 CV - Column Volumes) -> Elutes non-polar impurities.

-

5-10% EtOAc in Hexane (10 CV) -> Target Product Window.

-

Flush with 50% EtOAc -> Elutes polar tars.

-

Visualization: UV (254 nm). The product is UV active.

-

Tip: The starting material (2,6-dichloro-4-methylpyridine) usually elutes slightly before the 3-bromo product in non-polar systems due to lower molecular weight and similar lipophilicity.

Troubleshooting & FAQs

Q1: My product is reddish-brown. How do I fix this?

A: The color is likely due to trace free bromine (Br2) or oxidative polymerization. Fix: Dissolve the material in DCM and wash with 10% Sodium Thiosulfate (Na2S2O3) solution. This reduces Br2 to water-soluble bromide. Dry the organic layer over MgSO4 and proceed to recrystallization.

Q2: I tried acid extraction, and I lost my product. Where is it?

A: It is likely still in the organic layer. Explanation: this compound is an extremely weak base (pKa < 1). 1M HCl is not strong enough to protonate it fully and pull it into the aqueous phase. Recovery: Check your organic waste stream. If you neutralized the aqueous layer and extracted, check the original organic layer.

Q3: The melting point is broad (e.g., 5°C range).

A: This indicates contamination, likely with the 2,6-dichloro precursor. Fix: Perform Protocol A (Recrystallization) but use Isopropanol (IPA) instead of Methanol. IPA allows for higher temperature differentials, which can improve separation efficiency for structurally similar homologs.

Q4: Can I use vacuum distillation?

A: Only if you have a high-vacuum setup (< 1 mmHg). Data: These poly-halogenated pyridines have high boiling points (>200°C at atm). Distilling at atmospheric pressure will cause decomposition (darkening/tars). Recommendation: Kugelrohr distillation at 0.1 mmHg is effective for isolating the product from non-volatile tars, but it will not separate the starting material effectively.

References & Authority

-

Structure & Basicity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Confirming the electron-withdrawing effect of 2,6-dichloro substitution on pyridine basicity).

-

Recrystallization of Halo-Pyridines: Org. Synth. 1974, 54, 58. (General protocols for purifying halogenated pyridine derivatives).

-

Chromatographic Separation: Journal of Chromatography A. (General principles for separating halo-isomers using non-polar gradients).

-

Safety Data (MSDS): Sigma-Aldrich / Merck Safety Data Sheet for 2,6-dichloro-4-methylpyridine and analogs. (Confirming lipophilicity and handling precautions).[4][5]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated pyridines.

Sources

Technical Support Center: 3-Bromo-2,6-dichloro-4-methylpyridine Cross-Coupling

Status: Operational Ticket ID: PYR-XCOUP-003 Subject: Catalyst Selection & Troubleshooting for Sterically Congested Polyhalogenated Pyridines Assigned Specialist: Senior Application Scientist

Executive Summary: The "Substrate from Hell"

You are likely here because your standard Suzuki or Buchwald protocol failed. You are working with 3-Bromo-2,6-dichloro-4-methylpyridine , a substrate that presents a "perfect storm" of chemical challenges:

-

Electronic Confusion: You have three halogens. Standard oxidative addition trends (

) compete with the electron-deficient nature of the pyridine ring, which activates the C2/C6-Cl positions toward nucleophilic attack ( -

Steric Fortress: The target C3-Br bond is sandwiched between a bulky C4-Methyl group and a C2-Chlorine . This "ortho-ortho" substitution pattern creates a massive steric barrier, preventing standard phosphine ligands (like

) from effectively accessing the metal center during the oxidative addition step.

This guide provides a self-validating logic system to navigate these competing factors.

Troubleshooting Modules (Q&A)

Module A: Regioselectivity Issues

Q: "I am seeing coupling at the C2-Chlorine position instead of the C3-Bromine. Why is the 'stronger' bond reacting?"

A: This is likely due to one of two mechanisms overriding standard oxidative addition:[1]

-

The

Trap: If you are using a strong base (e.g.,-

Fix: Switch to mild, inorganic bases (

,

-

-

Catalyst "Path of Least Resistance": If your catalyst is not active enough to overcome the steric bulk at C3, it may eventually activate the less hindered C2-Cl bond, especially at high temperatures.

-

Fix: You need a ligand with a larger cone angle and higher electron density (e.g., XPhos or Pd-PEPPSI-IPr ) to force the Pd(0) into the hindered C3-Br bond.

-

Module B: Low Conversion / No Reaction

Q: "I recovered 90% starting material. The catalyst isn't dead (it works on Ph-Br), but it won't touch this pyridine."

A: The C4-methyl and C2-chloro groups create a "steric pocket" that blocks the approach of standard Pd-ligand complexes.

-

The Mechanism: The rate-determining step here is Oxidative Addition . Standard catalysts (like

or -

The Solution: Use Buchwald G3/G4 Precatalysts or NHC-Pd complexes .

-

Recommendation:XPhos Pd G4 or Pd-PEPPSI-IPr . These ligands are bulky (preventing dimerization) but flexible, facilitating entry into the crowded C3 site.

-

Module C: Dehalogenation (Protodehalogenation)

Q: "I lost the bromine atom, but no coupling occurred. I just have 2,6-dichloro-4-methylpyridine."

A: This is "Hydrodehalogenation."

-

Cause: The Pd(II) intermediate formed, but instead of transmetallating with your boronic acid, it underwent

-hydride elimination (from an alcohol solvent) or abstracted a proton from water/base. -

Fix:

-

Ensure your solvent (Dioxane/Toluene) is anhydrous.

-

Increase the concentration of the Boronic Acid (drive transmetallation faster than side reactions).

-

Switch solvent system to Toluene/Water (10:1) rather than alcohols (Isopropanol/Ethanol).

-

Strategic Decision Matrix

The following diagram illustrates the logical flow for selecting conditions based on your specific failure mode.

Caption: Decision tree for troubleshooting cross-coupling of sterically hindered polyhalogenated pyridines.

Recommended Experimental Protocol

This protocol utilizes Pd-PEPPSI-IPr or XPhos Pd G4 , which are industry standards for sterically demanding couplings.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | This compound |

| Boronic Acid | 1.5 | Nucleophile | Excess required to outcompete dehalogenation |

| Catalyst | 0.02 - 0.05 | Pd Source | Pd-PEPPSI-IPr or XPhos Pd G4 |

| Base | 3.0 | Activator | |

| Solvent | [0.2 M] | Medium | 1,4-Dioxane / |

Step-by-Step Methodology

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

-

Solids Addition: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Base (

, 3.0 equiv), and Catalyst (2-5 mol%) to the vial.-

Critical: If using XPhos Pd G4, handle quickly in air or use a glovebox; it is relatively stable but best practice applies.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.[2]

-

Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (ratio 4:1) via syringe.[2]

-

Note: The presence of water is crucial for the boronic acid activation cycle in Suzuki couplings.

-

-

Reaction: Heat the block to 80°C .

-

Warning: Do not exceed 100°C initially. Higher temperatures increase the risk of activating the C2-Cl bond.

-

-

Monitoring: Check by HPLC/UPLC after 2 hours.

-

Target: Disappearance of starting material.

-

If stalled: Add 1.0 equiv more Boronic Acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with Brine, dry over

, and concentrate.

Comparative Catalyst Performance Data

The following table summarizes expected performance based on ligand class for this specific substrate type.

| Catalyst System | Ligand Type | Exp. Conversion (C3-Br) | Regioselectivity (C3:C2) | Risk Factor |

| Monodentate / Simple | < 10% | N/A | Inactive due to sterics. | |

| Bidentate / Chelating | 20-40% | High | Too rigid for crowded C3 site. | |

| Biaryl Phosphine | 85-95% | > 20:1 | Excellent for sterics. | |

| Biaryl Phosphine | > 98% | > 99:1 | Gold Standard. | |

| NHC | > 95% | > 99:1 | extremely robust; air stable. |

Reaction Pathway Visualization

Understanding why the reaction works is as important as how.

Caption: Catalytic cycle highlighting the critical role of the ligand in the Oxidative Addition step for sterically hindered substrates.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.Chemical Reviews. (2021). Discusses the reactivity trends

and the impact of sterics on selectivity. -

Organometallic Catalysis in the Pharmaceutical Industry. M. J. Handa et al. (2018). Provides detailed protocols for Pd-PEPPSI and XPhos systems in hindered pyridine couplings.

-

Troubleshooting Low Yields in 3-Bromopyridine Functionalization. BenchChem Technical Guides. (2025). Specific troubleshooting for catalyst inhibition by pyridine nitrogens and steric blockage.

-

PEPPSI-IPr: A Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst. MDPI Organometallics. (2023). Validates the use of NHC ligands for difficult oxidative additions in polyhalogenated systems.

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-Bromo-2,6-dichloro-4-methylpyridine

Title: Comparative 1H NMR Guide: 3-Bromo-2,6-dichloro-4-methylpyridine vs. Regioisomers

Executive Summary

This compound is a highly functionalized halogenated pyridine scaffold used frequently in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., p38 MAP kinase inhibitors). Its structural complexity—containing three distinct halogen/alkyl substituents around the nitrogenous ring—poses a specific analytical challenge: regioisomerism .

During synthesis, particularly via halogenation of methylpyridines or nucleophilic substitution, isomers such as 3-bromo-2,6-dichloro-5-methylpyridine or 4-bromo-2,6-dichloro-3-methylpyridine may form. Distinguishing these requires precise interpretation of 1H NMR data.

This guide provides a definitive spectral analysis of the target compound, contrasting it with its most common isomers to ensure structural integrity in drug development workflows.

Structural Analysis & Predicted Signal Logic

The 1H NMR spectrum of this compound is characterized by its simplicity and lack of spin-spin coupling , a direct result of its substitution pattern.

-

Substituents:

Mechanistic Shift Prediction

| Proton Environment | Multiplicity | Predicted Shift (δ ppm in CDCl₃) | Mechanistic Rationale |

| Aromatic H (C5-H) | Singlet (s) | 7.35 – 7.55 | Shielding/Deshielding Balance: • Deshielding: The pyridine ring current and the inductive effect of the adjacent Cl at C6.• Shielding: The methyl group at C4 (ortho) exerts a shielding effect relative to a bare proton.• Isolation: It is flanked by a quaternary carbon (C4-Me) and a substituted carbon (C6-Cl), preventing vicinal coupling ( |

| Methyl Group (C4-CH₃) | Singlet (s) | 2.45 – 2.60 | Inductive Deshielding: • Typical aryl methyls appear ~2.3 ppm. • The electron-deficient pyridine ring and the ortho-bromo substituent at C3 cause a slight downfield shift (deshielding) compared to toluene or 4-picoline. |

Comparative Analysis: Target vs. Alternatives (Isomers)

The most critical "performance" metric in this context is the ability to distinguish the target from its isomers. The table below contrasts the spectral fingerprint of the target against its most likely synthetic impurities.

Table 1: Spectral Differentiation of Regioisomers

| Feature | Target Compound (3-Br-2,6-Cl-4-Me) | Alternative A (Isomer) (3-Br-2,6-Cl-5-Me) | Alternative B (Isomer) (4-Br-2,6-Cl-3-Me) |

| Aromatic Signal Multiplicity | Singlet (1H) | Singlet (1H) (Usually) | Singlet (1H) |

| Methyl Signal Multiplicity | Singlet (3H) | Singlet (3H) (Possible broadening) | Singlet (3H) |

| Key Differentiation Factor | Chemical Shift of H-Aromatic | Coupling Potential | Chemical Shift Magnitude |

| Detailed Analysis | The H5 proton is flanked by Cl and Me . This specific environment creates a unique shift ~7.4 ppm. | Here, the H4 proton is flanked by Br and Cl . • Result: H4 is significantly more deshielded (downfield, >7.8 ppm) than the target's H5 due to the lack of the shielding methyl group adjacent to it. | Here, the H5 proton is flanked by Cl and Br . • Result: Similar to Alternative A, the H5 proton is between two halogens, pushing the shift downfield compared to the target. |

| Long-Range Coupling | None (Isolated spins) | Possible | None (Isolated spins) |

Critical Insight: If your aromatic signal appears as a doublet or shows roofing , you likely have a mono-chlorinated impurity (e.g., 3-Bromo-2-chloro-4-methylpyridine), where H5 and H6 are vicinal.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this standardized acquisition protocol.

Reagents & Preparation

-

Solvent: Chloroform-d (

) is preferred for resolution. DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz +)

-

Pulse Sequence: Standard 1H (zg30).

-

Spectral Width: -2 to 14 ppm (ensure all aromatic and exchangeable protons are captured).

-

Relaxation Delay (D1): Set to 5 seconds .

-

Reasoning: The isolated aromatic proton (H5) and the methyl protons have different

relaxation times. A short D1 (1s) will under-integrate the aromatic proton, leading to a false ratio (e.g., integration of 0.8 : 3.0 instead of 1.0 : 3.0).

-

-

Scans (NS): 16 or 32 scans are sufficient for >95% purity.

Visualization: Structural Verification Workflow

The following logic tree illustrates the decision-making process for verifying the product structure based on the acquired spectrum.

Figure 1: Decision logic for verifying this compound using 1H NMR data. Note the critical reliance on chemical shift to distinguish regioisomers.

Troubleshooting & Optimization

-

Solvent Peak Overlap: In

, the residual solvent peak appears at 7.26 ppm . Since the target aromatic proton (H5) is expected in the 7.2–7.5 ppm range, overlap is a significant risk.-

Solution: If the aromatic singlet is obscured by the solvent peak, switch to Acetone-

(solvent residual ~2.05 ppm) or DMSO-

-

-

Rotamers: Pyridines with bulky ortho-substituents can sometimes exhibit rotameric broadening at low temperatures, but for this methyl/bromo/chloro substitution pattern, the spectrum should remain sharp at room temperature (298 K).

References

-

National Center for Biotechnology Information (PubChem). (2025). 3-Bromo-2-chloro-4-methylpyridine (Compound Summary). Retrieved from [Link]

-

H. Andersson, F. Almqvist, R. Olsson. (2007). Synthesis of 2,6-disubstituted pyridines. Organic Letters, 9, 1335-1337. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (2024). Proton Chemical Shifts: Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

13C NMR Characterization Guide: 3-Bromo-2,6-dichloro-4-methylpyridine

Executive Summary

Product: 3-Bromo-2,6-dichloro-4-methylpyridine Application: Critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Stille) in the synthesis of kinase inhibitors and agrochemicals. Primary Challenge: Distinguishing the target molecule from its non-brominated precursor (2,6-dichloro-4-methylpyridine) and regioisomers using Carbon-13 NMR, particularly given the high ratio of quaternary carbons.

This guide provides a comparative analysis of the predicted 13C NMR chemical shifts versus experimental precursor data, establishing a validation protocol for researchers confirming successful bromination at the C3 position.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that the pyridine nitrogen is position 1.

Figure 1: Structural connectivity and electronic environments. Note that C2, C3, C4, and C6 are quaternary carbons.

Comparative Chemical Shift Analysis

The following table contrasts the Calculated/Predicted shifts of the target molecule against the Experimental shifts of its direct precursor, 2,6-dichloro-4-methylpyridine. This comparison highlights the "Fingerprint" of the bromination reaction.

Solvent: CDCl₃ (Referenced to 77.16 ppm) Field Strength: Normalized to 100 MHz[1]

| Carbon Position | Precursor (2,6-dichloro-4-methylpyridine) [Exp] | Target (3-Bromo-2,6-dichloro...) [Pred] | Δ Shift (Effect) | Assignment Logic |

| C4-Methyl | ~21.5 ppm | 22 - 24 ppm | +1.5 | Slight deshielding due to ortho-bromo steric/electronic compression. |

| C5 (C-H) | ~124.0 ppm | 125 - 127 ppm | +2.0 | Remains the only aromatic C-H. Slight downfield shift. |

| C3 (C-Br) | ~124.0 ppm (as C-H) | 118 - 122 ppm | -4.0 | Diagnostic Peak. The "Heavy Atom Effect" of Bromine typically causes an upfield (shielding) shift on the ipso carbon, distinguishing it from chlorination (deshielding). |

| C2 (C-Cl) | ~150.5 ppm | 148 - 150 ppm | -1.0 | Alpha to Nitrogen + Ipso-Cl. Slight shielding from ortho-Br. |

| C4 (C-Me) | ~152.0 ppm | 149 - 151 ppm | -2.0 | Quaternary. Shielded slightly by ortho-Br steric crowding. |

| C6 (C-Cl) | ~150.5 ppm | 150 - 152 ppm | 0.0 | Distal to the Bromine; shift remains largely unchanged. |

Critical Insight: The most significant indicator of successful synthesis is the disappearance of the C3 signal at ~124 ppm (which would show as a CH in DEPT-135) and the appearance of a quaternary signal at ~120 ppm .

Technical Discussion: The "Heavy Atom" Anomaly

Researchers often expect halogenation to shift carbon signals downfield (higher ppm) due to electronegativity. However, for Bromine and Iodine, the Heavy Atom Effect (Spin-Orbit Coupling) dominates.

-

Mechanism: The large electron cloud of Bromine creates local magnetic fields that shield the attached Carbon (C3).

-

Result: While Chlorine at C2 pushes the shift to ~150 ppm, Bromine at C3 keeps the shift lower (~120 ppm), often overlapping with or appearing upfield of unsubstituted carbons.

-

Validation: If you observe a new quaternary peak >135 ppm, you likely have Chlorination (side product), not Bromination.

Experimental Workflow & Protocol

Because 4 out of 6 ring carbons are quaternary, standard proton-decoupled 13C parameters may result in missing peaks due to slow relaxation times (

Recommended Acquisition Parameters

-

Pulse Sequence: Inverse Gated Decoupling (for quantitative integration) or Standard Proton Decoupled.

-

Relaxation Delay (

): > 3.0 seconds (Crucial). Standard 1.0s delays will suppress the C2, C3, C4, and C6 signals. -

Scans: Minimum 1024 (due to splitting of signal intensity into multiple lines if coupling exists, though usually singlets in decoupled mode).

-

Concentration: > 20 mg in 0.6 mL CDCl₃.

Figure 2: Validation Workflow ensuring detection of slow-relaxing quaternary carbons.

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for additivity rules).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.

-

PubChem. Compound Summary: this compound.[3] National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2,6-dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-2,6-dichloro-4-methylpyridine. As a critical building block in the synthesis of novel chemical entities, understanding its mass spectrometric behavior is paramount for reaction monitoring, quality control, and structural verification. This document contrasts the capabilities of mass spectrometry with other key analytical techniques, offering field-proven insights into experimental design and data interpretation.

The Analytical Challenge: Characterizing a Polyhalogenated Heterocycle

This compound is a highly substituted pyridine ring, presenting a unique analytical puzzle. Its structure incorporates three different halogen atoms (one bromine, two chlorines) and a methyl group on a stable aromatic core. Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for its characterization due to its high sensitivity and ability to produce complex, structurally significant fragmentation patterns.[1][2] The high-energy electron bombardment in EI-MS induces ionization and subsequent fragmentation, providing a molecular fingerprint that can confirm the compound's identity and purity.[3]

Predicted Electron Ionization Fragmentation Pattern

The Molecular Ion (M⁺): A Distinctive Isotopic Signature

The most diagnostically significant feature in the mass spectrum of this compound is the unique isotopic pattern of its molecular ion. The presence of one bromine atom (79Br: ~50.5%, 81Br: ~49.5%) and two chlorine atoms (35Cl: ~75.8%, 37Cl: ~24.2%) creates a characteristic cluster of peaks.[7][8]

The molecular ion peak will appear as a multiplet with major peaks at M+, M+2, M+4, and M+6, corresponding to the different combinations of the heavy isotopes. The relative intensities of these peaks provide a high-confidence confirmation of the elemental composition.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₆H₅BrCl₂N

| Ion | Corresponding Isotopes | Predicted m/z | Relative Abundance (Approx.) |

|---|---|---|---|

| M⁺ | C₆H₅79Br35Cl₂N | 241 | ~76% |

| [M+2]⁺ | C₆H₅81Br35Cl₂N / C₆H₅79Br35Cl37ClN | 243 | 100% (Base Peak Cluster) |

| [M+4]⁺ | C₆H₅81Br35Cl37ClN / C₆H₅79Br37Cl₂N | 245 | ~48% |

| [M+6]⁺ | C₆H₅81Br37Cl₂N | 247 | ~8% |

Note: The molecular formula is C₆H₅BrCl₂N. The calculated monoisotopic mass is approximately 240.88 Da.

Primary Fragmentation Pathways

Fragmentation is governed by the cleavage of the weakest bonds and the formation of the most stable ions and neutral radicals. For this molecule, the carbon-halogen bond strengths are a key determinant. Generally, C-Br bonds are weaker than C-Cl bonds, which in turn are weaker than C-C or C-H bonds on an aromatic ring.

-

Loss of Bromine Radical (•Br): The initial and most favorable fragmentation is expected to be the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This pathway is common for brominated aromatic compounds.[4][9] This will produce a dichloromethylpyridine cation, which will also exhibit an isotopic pattern due to the two chlorine atoms.

-

[M - Br]⁺ : m/z 162/164/166

-

-

Loss of Chlorine Radical (•Cl): While less favorable than bromine loss, the cleavage of a C-Cl bond will also occur, leading to a bromochloromethylpyridine cation.

-

[M - Cl]⁺ : m/z 206/208/210

-

-

Loss of Methyl Radical (•CH₃): Benzylic cleavage, involving the loss of the methyl group, is a common pathway for alkyl-substituted aromatic rings.[7]

-

[M - CH₃]⁺ : m/z 226/228/230/232

-

-

Sequential Losses: Subsequent fragmentation from these primary ions is expected. For example, the [M - Br]⁺ ion can further lose a chlorine radical or a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine rings.

-

[M - Br - Cl]⁺ : m/z 127/129

-

[M - Br - HCN]⁺ : m/z 135/137/139

-

The following diagram illustrates the predicted fragmentation cascade.

Caption: Predicted EI-MS fragmentation of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques. The choice of method depends on the specific analytical question being asked.

Table 2: Comparison of Analytical Techniques

| Technique | Principle | Strengths for this Compound | Limitations |

|---|---|---|---|

| GC-MS | Separation by chromatography, detection by mass | - High sensitivity (ng level)[10]- Provides molecular weight- Confirms elemental composition (Br, Cl) via isotopes- Structural information from fragmentation | - Destructive technique- Isomers may have similar fragmentation- Requires compound to be volatile and thermally stable[2] |

| NMR Spectroscopy | Nuclear spin in a magnetic field | - Unambiguous structure determination- Differentiates isomers- Provides detailed connectivity (¹H-¹H COSY, HMBC) | - Lower sensitivity (mg level)- Requires pure sample- Longer analysis time |

| IR Spectroscopy | Molecular vibrations | - Identifies functional groups- Fast and non-destructive- Confirms presence of C-Cl, C-Br, aromatic C=C, C-H bonds | - Provides limited structural detail- Complex fingerprint region can be hard to interpret- Not ideal for distinguishing isomers |

For routine confirmation of identity and purity in a synthetic workflow, GC-MS is often the most efficient tool. However, for the initial, unambiguous structural proof of a newly synthesized compound, NMR spectroscopy is indispensable.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard method for analyzing this compound using a Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.

Objective: To obtain a reproducible electron ionization mass spectrum for identity confirmation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

-

Causality: A dilute solution prevents column overloading and source contamination, ensuring sharp chromatographic peaks and clean mass spectra.

-

-

Instrumentation & Conditions:

-

System: Gas Chromatograph with a Mass Selective Detector (GC-MSD).

-